molecular formula C17H14ClN3O2 B7696614 2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B7696614
M. Wt: 327.8 g/mol
InChI Key: KIBHAUYKWVNNKQ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities The compound’s structure includes a phenyl group attached to the oxadiazole ring, which is further connected to a benzamide moiety through an ethyl linker

Properties

IUPAC Name

2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-9-5-6-10-14(13)18)17-20-15(21-23-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBHAUYKWVNNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl group: This step often involves the use of phenylhydrazine or similar reagents.

    Formation of the benzamide moiety: The final step involves the reaction of the oxadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution reactions: Products include derivatives where the chloro group is replaced by other functional groups.

    Oxidation and reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
  • 2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propionamide

Uniqueness

2-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to its specific structural features, such as the presence of the benzamide moiety and the 1,2,4-oxadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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